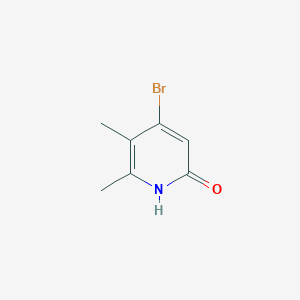

4-bromo-5,6-dimethylpyridin-2(1H)-one

Description

Chemical Identity: 4-Bromo-5,6-dimethylpyridin-2(1H)-one (CAS: 640721-49-9) is a brominated pyridinone derivative with the molecular formula C₇H₈BrNO and a molar mass of 202.05 g/mol. It features a pyridinone core substituted with a bromine atom at position 4 and methyl groups at positions 5 and 4. Its predicted physical properties include a density of 1.509 g/cm³, boiling point of 295.8±40.0 °C, and a pKa of 11.06±0.10, indicating weak acidic behavior . The compound is used in medicinal chemistry and organic synthesis, particularly in Mizoroki–Heck coupling reactions to generate functionalized derivatives .

Properties

CAS No. |

640721-49-9 |

|---|---|

Molecular Formula |

C7H8BrNO |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

4-bromo-5,6-dimethyl-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8BrNO/c1-4-5(2)9-7(10)3-6(4)8/h3H,1-2H3,(H,9,10) |

InChI Key |

REKJIRGJMRZCBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=O)C=C1Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Pyridinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-bromo-5,6-dimethylpyridin-2(1H)-one with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights :

Substituent Effects on Bioactivity :

- The antifungal activity of PYR (EC₅₀ ~5 µg/mL against C. albicans) highlights the importance of para-substituted aromatic groups (e.g., chlorophenyl) and a free -NH- linker. In contrast, this compound lacks these moieties, suggesting its primary utility lies in synthetic applications rather than direct antimicrobial use.

Physicochemical Properties: Bromine vs. Polar Groups: The bromine atom in this compound contributes to higher molecular weight and lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 4-hydroxy-1,6-dimethylpyridin-2(1H)-one), which exhibit improved aqueous solubility .

Synthetic Versatility: this compound serves as a precursor in Mizoroki–Heck reactions, enabling C–C bond formation with acrylates . This contrasts with methoxy-substituted pyridinones (e.g., compound 3 in ), which are more stable but less reactive in coupling reactions.

Acid-Base Behavior: The pKa of this compound (11.06) is comparable to other pyridinones but higher than phenolic analogs (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one, pKa ~8–10), reflecting weaker acidity due to electron-withdrawing bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.